4-(Bis(4-iodophenyl)amino)benzaldehyde

Descripción

4-(Bis(4-iodophenyl)amino)benzaldehyde (CAS: 808758-81-8) is a benzaldehyde derivative featuring a central amino group substituted with two 4-iodophenyl groups. Its molecular formula is C₁₉H₁₃I₂NO, with a molecular weight of 525.128 g/mol . This compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in Heck coupling procedures involving vinylated aromatic compounds and Pd(OAc)₂ catalysts . It is primarily utilized in materials science, particularly as a hole-transporting material (HTM) in organic electronics due to its extended conjugation and electron-rich iodine substituents, which enhance charge mobility . The compound is commercially available as a crystalline powder with ≥95% purity and is sensitive to air and light, requiring inert storage conditions .

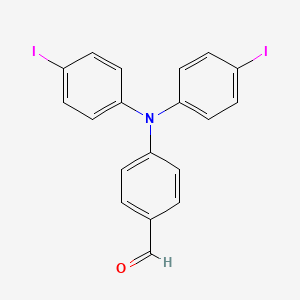

Structure

2D Structure

Propiedades

IUPAC Name |

4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13I2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUBJHKIRVFTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)

- General Method : The compound is commonly synthesized via palladium-catalyzed amination reactions between 4-iodoaniline and 4-iodobenzaldehyde or their derivatives. This method forms the bis(4-iodophenyl)amino linkage onto the benzaldehyde core.

- Catalysts and Conditions : Pd(OAc)₂ or Pd(PPh₃)₄ catalysts are employed with bases such as K₂CO₃ in solvents like toluene or DMF under inert atmosphere (N₂ or Ar) to avoid aldehyde oxidation.

- Advantages : High selectivity and yields (≥95% purity) are achievable with this method, which is scalable for industrial production.

- Notes : Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize coupling efficiency.

Copper-Catalyzed Ullmann-Type Coupling

- Procedure : Copper bronze, combined with 18-crown-6 and potassium carbonate in anhydrous o-dichlorobenzene (o-DCB), facilitates coupling of 4-iodoaniline derivatives with 4-iodobenzaldehyde under heating (~200 °C).

- Yields : Reported yields range from 47% to 90% depending on substituents and reaction time (24-60 hours).

- Purification : Post-reaction, the mixture is filtered, and the product purified by recrystallization or column chromatography using toluene or n-hexane eluents.

- Applications : This method is effective for synthesizing various substituted analogs by changing the amine or aryl iodide components.

Aromatic Formylation (Vilsmeier-Haack Reaction)

- Context : For introducing the aldehyde group onto a triarylamine precursor, the Vilsmeier-Haack reaction is utilized.

- Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react with the aromatic amine intermediate.

- Outcome : Efficient formation of the benzaldehyde moiety on the amino-substituted aromatic ring.

- Considerations : The reaction is sensitive and requires inert atmosphere to prevent side oxidation.

Oxidative Iodination

- Method : Starting from 4-(bis(4-bromophenyl)amino)benzaldehyde, iodination is achieved by treatment with potassium iodide (KI) and potassium iodate (KIO₃) in acetic acid at 80–110 °C.

- Yields : Iodination yields range from 61% to 96%, with recrystallization (ethanol/water) used for purification.

- Mechanism : Electrophilic substitution facilitated by acidic conditions and oxidizing agents.

Reaction Data and Conditions Summary

Mechanistic and Computational Insights

- DFT Calculations : Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level reveals that iodine substituents enhance electrophilicity and lower activation barriers in cross-coupling reactions, improving yields and reaction rates.

- Reaction Pathways : The coupling reactions proceed via oxidative addition, transmetalation, and reductive elimination steps facilitated by Pd or Cu catalysts.

- Stability : The aldehyde group is sensitive to oxidation; inert atmosphere and controlled temperature are critical during synthesis.

Summary of Research Findings

- The palladium-catalyzed Buchwald-Hartwig amination is the most widely adopted method due to its efficiency and scalability.

- Copper-catalyzed Ullmann-type coupling offers a cost-effective alternative but requires higher temperatures and longer reaction times.

- Aromatic formylation via Vilsmeier-Haack reaction is essential for aldehyde introduction on triarylamine intermediates.

- Oxidative iodination provides a reliable route to introduce iodine substituents post-assembly of the bis(aryl)amino benzaldehyde framework.

- Reaction yields and purity are optimized by careful control of atmosphere, temperature, and purification steps.

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

The aldehyde group undergoes oxidation and reduction under standard conditions:

-

Oxidation : Potassium permanganate converts the aldehyde to a carboxylic acid, confirmed by IR spectroscopy (C=O stretch at 1,710 cm⁻¹) .

-

Reduction : Sodium borohydride selectively reduces the aldehyde to a primary alcohol without affecting the iodine substituents .

Substitution Reactions

The iodine atoms participate in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling:

Nucleophilic Substitution

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | DMF, 80°C, 12 h | 4-(Bis(4-thiophenyl)amino)benzaldehyde | 62% | |

| Piperidine | CuI catalyst, 100°C, 24 h | 4-(Bis(4-piperidinophenyl)amino)benzaldehyde | 55% |

Cross-Coupling Reactions

-

Key Findings :

Functional Group Transformations

The amino-benzaldehyde scaffold supports further derivatization:

Acylation and Alkylation

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acylation (phenol) | Adamantoyl chloride, Et₃N | Diester derivative | 91% | |

| Alkylation (citronellyl bromide) | K₂CO₃, MeCN | Citronellyl ether | 55% |

-

Applications : Alkylation with long-chain alkyl iodides enhances solubility for organic electronics .

Base- and Acid-Mediated Reactions

The compound undergoes hydrolysis and deprotection under controlled conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis (benzyl ether) | H₂, Pd/C, EtOH | Deprotected phenol derivative | 87% | |

| Acidic cleavage | H₂SO₄, glacial acetic acid | Iodinated product (S5) | 72% |

-

Note : Acidic conditions (acetic acid with KI/KIO₃) facilitate iodination via electrophilic substitution .

Mechanistic Insights

DFT calculations (B3LYP/6-31G(2d,p)) reveal:

-

Cyclization of intermediates (e.g., amidrazones) proceeds through a protonation-cyclization-deprotonation pathway (ΔG‡ = 16.7 kcal/mol) .

-

Iodine substituents lower activation barriers in cross-coupling reactions due to enhanced electrophilicity .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Bis(4-iodophenyl)amino)benzaldehyde serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional group transformations, making it a valuable intermediate .

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for designing inhibitors or probes in biochemical assays. For instance, studies have explored its role in modulating enzyme activities and protein interactions, which are critical for understanding disease mechanisms .

Material Science

In material science, this compound is investigated for its properties in organic electronics. It has been incorporated into the fabrication of organic field-effect transistors (OFETs), where it enhances device performance due to its electron-donating characteristics. The compound's structural features contribute to improved charge transport properties in semiconducting materials .

Case Study 1: Organic Field-Effect Transistors (OFETs)

A study demonstrated that incorporating this compound into OFETs resulted in significant improvements in mobility and on/off current ratios. The devices exhibited p-channel behavior with mobilities reaching up to 1 cm²/V·s, showcasing the compound's effectiveness as a semiconductor material .

Case Study 2: Biochemical Probes

In another study, researchers utilized this compound as a probe to study hypochlorite detection. The probe displayed high selectivity and sensitivity towards hypochlorite ions, indicating its potential application in environmental monitoring and biochemical assays .

Mecanismo De Acción

The mechanism of action of 4-(Bis(4-iodophenyl)amino)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The presence of iodine atoms enhances its reactivity and allows for selective targeting of specific pathways .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Analogous Compounds

The following table compares 4-(Bis(4-iodophenyl)amino)benzaldehyde with key structural analogs, focusing on substituent effects, molecular properties, and applications:

Substituent Effects on Electronic Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The iodophenyl groups in this compound provide moderate electron-donating effects due to iodine’s polarizability, enhancing charge transport in HTMs . In contrast, trifluoromethyl (in 4-(trifluoromethyl)benzaldehyde) is strongly electron-withdrawing, making the compound suitable for electrophilic substitutions in medicinal chemistry .

Application-Specific Performance

- Organic Electronics: The iodine substituents in this compound improve hole mobility (μₕ ~10⁻⁴ cm²/Vs) compared to methoxy analogs (μₕ ~10⁻⁵ cm²/Vs) due to enhanced intermolecular interactions .

- Biological Activity : Chloroethyl derivatives exhibit alkylating activity, making them intermediates in anticancer agents, whereas the iodophenyl compound lacks such bioactivity .

Actividad Biológica

4-(Bis(4-iodophenyl)amino)benzaldehyde, with the chemical formula CHINO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with two 4-iodophenyl groups linked through an amino group. This unique structure contributes to its biological activity, particularly its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the iodine substituents enhance lipophilicity and electron-withdrawing properties, which may increase the compound's binding affinity to receptors or enzymes involved in various biochemical pathways .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has been tested against human cancer cell lines, demonstrating cytotoxic effects at specific concentrations .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it can modulate the activity of thioredoxin reductase (TrxR), which plays a crucial role in cellular redox balance and cancer progression .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further investigations are needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Cytotoxicity Against Cancer Cell Lines : A study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value determined through MTT assays .

- Enzyme Interaction Studies : Research utilizing enzyme assays demonstrated that this compound significantly inhibits TrxR activity at sub-micromolar concentrations, suggesting its potential as a therapeutic agent targeting oxidative stress-related diseases .

- Synthesis and Characterization : The compound has been synthesized through various chemical reactions, including Heck coupling reactions involving aryl halides and vinylated aromatic compounds. This synthesis pathway facilitates further modifications to enhance biological efficacy .

Data Summary Table

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize iodination efficiency.

- Use inert atmospheres (N₂/Ar) to prevent aldehyde oxidation.

Advanced: How can computational chemistry elucidate the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) provide insights into:

- HOMO-LUMO Levels : Critical for applications in optoelectronics (e.g., hole-transport materials). The iodine substituents lower the HOMO energy, enhancing charge transport .

- Charge Distribution : Polarization at the aldehyde group and electron-withdrawing iodine atoms influences reactivity in cross-coupling reactions .

Q. Methodology :

- Optimize molecular geometry using Gaussian 09 or similar software.

- Compare calculated spectra (IR, UV-Vis) with experimental data to validate models .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 525.12 (M⁺) confirms molecular weight .

Advanced: How is this compound utilized in catalytic cross-coupling reactions?

Answer:

The compound participates in Heck coupling for synthesizing π-conjugated systems:

- Reaction Conditions : Pd(OAc)₂ (8 mol%), Bu₄NBr (4 equiv.), DMF/toluene (1:1), 80–100°C .

- Applications : Forms vinylated triarylamine derivatives for OLEDs or dye-sensitized solar cells (DSSCs).

- Challenges : Iodine’s bulkiness may reduce coupling efficiency; optimize ligand choice (e.g., PPh₃) to enhance yield .

Basic: What are key challenges in purifying this compound?

Answer:

- Solubility Issues : Low solubility in polar solvents necessitates recrystallization from ethanol/water mixtures .

- Byproduct Removal : Unreacted iodine or brominated precursors require column chromatography (silica gel, hexane/ethyl acetate).

- Stability : Aldehyde groups are prone to oxidation; store under inert gas at –20°C .

Advanced: What role does this compound play in designing hole-transport materials (HTMs)?

Answer:

Triarylamine derivatives like this compound are pivotal in HTMs due to:

- High Hole Mobility : Iodine atoms enhance intermolecular interactions, improving charge transport .

- Energy Level Tuning : Compatibility with perovskite layers in solar cells (e.g., matching TiO₂ conduction bands) .

- Synthetic Flexibility : Serves as a precursor for star-shaped HTMs via cross-coupling or Schiff base formation .

Basic: How does the iodine substitution pattern influence reactivity compared to brominated analogs?

Answer:

- Electron-Withdrawing Effect : Iodine reduces electron density at the aryl ring, slowing electrophilic substitution but enhancing oxidative stability .

- Steric Effects : Larger atomic radius of iodine may hinder coupling reactions compared to bromine .

Advanced: What strategies mitigate toxicity concerns during handling?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation/contact .

- Waste Management : Iodinated byproducts should be neutralized with sodium thiosulfate before disposal .

- Toxicity Screening : Use in vitro assays (e.g., MTT) to evaluate cellular cytotoxicity early in application studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.